methyl 1-(2-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate
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Description
Methyl 1-(2-fluorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C16H18FN3O4S2 and its molecular weight is 399.46. The purity is usually 95%.
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Scientific Research Applications
GPR39 Agonists and Zinc Modulation A study identified kinase inhibitors as novel GPR39 agonists through an unbiased small-molecule-based screening. This research revealed an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. The compounds demonstrated probe-dependent and pathway-dependent allosteric modulation by zinc, expanding the potential kinase off-targets to include G protein–coupled receptors (Sato et al., 2016).
Antimicrobial and Antioxidant Activities Another study synthesized a series of benzimidazole derivatives containing various rings, including morpholine, and screened them for α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds showcased notable DPPH scavenging activity and significant inhibitory potential against certain bacteria, suggesting their potential in medical and pharmaceutical applications (Menteşe et al., 2015).
Fluorogenic Labeling for Carbohydrate Analysis Research on fluorogenic labeling reagents for sugars introduced a method for sensitive detection of monosaccharides using HPLC. This innovation could significantly benefit the analysis of carbohydrates in complex biological matrices, improving the sensitivity and selectivity of monosaccharide detection (Cai et al., 2014).
Insecticidal Activity Investigations into the insecticidal activity of carbamoylated and acylated pyrazolines provided insights into the stereochemical basis for their effects. The study found that the conformation of substituents on the pyrazoline ring plays a crucial role in the potential insecticidal effects, highlighting the importance of stereochemistry in the design of effective insecticides (Hasan et al., 1996).
Properties
IUPAC Name |
methyl 1-[(2-fluorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4S2/c1-24-16(21)13-11-19(10-12-4-2-3-5-14(12)17)18-15(13)26(22,23)20-6-8-25-9-7-20/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFJVACHAKRXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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